molecular formula C12H8F3NO B13044478 4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile

4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B13044478
M. Wt: 239.19 g/mol
InChI Key: QUCXBZJMTQSZLM-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile is a strategic chemical intermediate in medicinal chemistry, serving as a key scaffold in the discovery and development of novel anti-tumor agents . The molecule features a benzonitrile core substituted with a cyclopropanecarbonyl moiety and a trifluoromethyl group, a combination designed to fine-tune the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Patent literature describes its structural framework as foundational for synthesizing cyclopropanecarboxamido-substituted aromatic compounds that are investigated for their therapeutic potential in oncology research . The presence of the trifluoromethyl group is a common bioisostere in drug design, often employed to enhance membrane permeability and overall lipophilicity. Researchers utilize this compound to build more complex molecular architectures aimed at modulating specific pathways involved in tumor proliferation, positioning it as a valuable tool for hit-to-lead optimization campaigns in early-stage drug discovery. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-5-8(3-4-9(10)6-16)11(17)7-1-2-7/h3-5,7H,1-2H2

InChI Key

QUCXBZJMTQSZLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Anti-inflammatory Research

One of the most promising applications of 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile is in the field of anti-inflammatory drug development . Research indicates that this compound can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory pathways. This inhibition could lead to therapeutic advancements in treating inflammatory diseases and pain management.

Case Study: mPGES-1 Inhibition

  • Objective : To evaluate the inhibitory effect of 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile on mPGES-1.
  • Methodology : Surface plasmon resonance and isothermal titration calorimetry were used to quantify binding affinities.
  • Results : The compound demonstrated significant binding affinity, indicating potential as an anti-inflammatory agent.

Materials Science Applications

In addition to pharmaceutical uses, 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile is being explored in materials science . Its unique structure allows it to serve as a building block for synthesizing novel polymers or coatings with enhanced properties due to the presence of fluorinated groups.

Polymer Synthesis

The compound can be utilized in the synthesis of advanced materials, particularly polymers that require specific chemical properties such as increased thermal stability or chemical resistance.

Data Table: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Properties
4-(Fluorobenzoyl)-2-(trifluoromethyl)benzonitrileContains a fluorobenzoyl groupDifferent biological activity profile
2-(Trifluoromethyl)benzoic acidLacks cyclopropane and carbonyl functionalitiesDifferent acidity and reactivity
4-Cyclopropyl-2-(trifluoromethyl)benzonitrileCyclopropyl instead of cyclopropanecarbonylVarying electronic effects

Mechanism of Action

The mechanism of action of 4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropanecarbonyl group can influence its binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physical properties, and applications:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Activities Source
4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile Cyclopropanecarbonyl C₁₂H₈F₃NO 239.20 N/A Synthetic intermediate, potential SARM -
4-(2-Acetyl-3-hydroxyphenoxy)-2-(trifluoromethyl)benzonitrile 2-Acetyl-3-hydroxyphenoxy C₁₆H₁₀F₃NO₃ 321.25 N/A Pharmaceutical intermediate
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile Thioxoimidazolidinyl with hydroxybutyl C₁₇H₁₈F₃N₃O₂S 385.40 N/A Androgen receptor antagonist
4-{(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile Pyrrolidinyl with trifluoro-hydroxyethyl C₁₄H₁₂F₆N₂O 362.25 N/A Chiral synthesis, potential CNS agents
2-Fluoro-4-(trans-4-propylcyclohexyl)benzonitrile trans-4-Propylcyclohexyl C₁₆H₁₉FN 244.33 N/A Liquid crystal materials
4-(4-((4-Fluorophenyl)thio)-3-methyl-2-oxobutyl)-2-(trifluoromethyl)benzonitrile Thioether and ketone-functionalized alkyl C₁₉H₁₅F₄NOS 385.39 N/A Antiandrogen analog (bicalutamide derivative)

Key Observations:

Trifluoromethyl at the 2-position is a common feature, contributing to electron-withdrawing effects and metabolic resistance across all compounds .

Biological Activity :

  • Compounds with thioxoimidazolidinyl (e.g., ) exhibit androgen receptor antagonism, suggesting that heterocyclic substituents at the 4-position enhance bioactivity .
  • The pyrrolidinyl-trifluoro-hydroxyethyl group () introduces chirality, which may optimize interactions with biological targets .

Physical Properties :

  • Melting points for hydantoin derivatives (e.g., : 117–208°C) correlate with hydrogen-bonding capacity and crystallinity, whereas the target compound’s properties remain uncharacterized but likely influenced by its planar cyclopropane ring .

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in benzonitrile derivatives reduces oxidative metabolism, as seen in SARM metabolites (), suggesting the target compound may exhibit prolonged half-life .
  • Synthetic Utility : Cyclopropane-containing intermediates (e.g., ) are critical in agrochemical and pharmaceutical synthesis, underscoring the target compound’s versatility .
  • Structure-Activity Relationships (SAR) : Substituents like thioether-ketone () and hydroxybutyl-thioxoimidazolidinyl () demonstrate that steric and electronic modifications at the 4-position significantly modulate receptor affinity .

Q & A

Q. What are the optimal synthetic routes for 4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile?

  • Methodological Answer: A viable approach involves coupling a pre-functionalized benzonitrile core with cyclopropanecarbonyl groups. For example, iodinated intermediates (e.g., 4-iodo-2-(trifluoromethyl)benzonitrile) can undergo palladium-catalyzed cross-coupling with cyclopropanecarbonyl precursors . Alternatively, nucleophilic acyl substitution on activated benzonitrile derivatives (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) using cyclopropanecarbonyl chloride may be explored, leveraging methodologies described for analogous trifluoromethylbenzonitrile syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : The trifluoromethyl group (δ ~110-120 ppm in ¹³C) and cyclopropane protons (δ ~1.0-2.5 ppm in ¹H) provide distinct signatures. Aromatic protons adjacent to electron-withdrawing groups (nitrile, trifluoromethyl) show downfield shifts .
  • IR : Stretching frequencies for nitrile (~2190 cm⁻¹), carbonyl (~1680 cm⁻¹), and C-F (~1150 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₂H₉F₃N₂O).

Q. What are the key intermediates and their synthetic considerations?

  • Methodological Answer: Critical intermediates include:
  • 4-Halo-2-(trifluoromethyl)benzonitriles (e.g., 4-iodo or 4-fluoro derivatives), which enable cross-coupling or nucleophilic substitution .
  • Cyclopropanecarbonyl chloride , requiring anhydrous conditions to avoid hydrolysis.
  • Purification challenges : Use silica gel chromatography or recrystallization to isolate polar intermediates, noting potential steric hindrance from the cyclopropane moiety .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

  • Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For instance:
  • The nitrile and carbonyl groups act as electron-deficient sites, directing nucleophilic attacks .
  • Trifluoromethyl and cyclopropane groups induce steric effects, altering reaction kinetics .
  • Solvent effects (e.g., DMSO) can be incorporated via polarizable continuum models (PCM) to simulate reaction environments .

Q. What strategies address regioselectivity challenges during functionalization?

  • Methodological Answer:
  • Directing groups : Temporary protection of the nitrile (e.g., as a boronic ester) can guide cross-coupling to specific positions .
  • Transition-metal catalysis : Pd-mediated C-H activation at meta/para positions relative to electron-withdrawing groups (e.g., nitrile) .
  • Steric control : Bulky ligands (e.g., SPhos) favor coupling at less hindered sites near the cyclopropane group .

Q. How do steric/electronic effects of the cyclopropanecarbonyl group influence cross-coupling reactivity?

  • Methodological Answer:
  • Steric effects : The cyclopropane ring creates a rigid, bulky environment, slowing oxidative addition in Pd-catalyzed reactions. Smaller catalysts (e.g., Pd(PPh₃)₄) improve efficiency .
  • Electronic effects : The electron-withdrawing carbonyl group deactivates the aromatic ring, necessitating stronger bases (e.g., Cs₂CO₃) for Suzuki-Miyaura couplings .
  • Kinetic vs. thermodynamic control : High-temperature conditions may shift selectivity toward more stable products, as observed in similar trifluoromethylbenzonitrile systems .

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